4-(Dimethylamino)-2-methoxybenzoic acid
Overview
Description
4-(Dimethylamino)-2-methoxybenzoic acid belongs to the class of organic compounds known as aminobenzoic acids. These are benzoic acids containing an amine group attached to the benzene moiety . It has a molecular weight of 165.1891 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, seven novel molecular salts were synthesized from the commonly available 4-dimethylaminopyridine organic base and benzoic acid derivatives containing additional functional groups . The resulting molecular salts were afforded by deprotonation of the acidic moiety such as COOH, or OH to the ring N of 4-dimethylaminopyridine, establishing a strong charged-assisted hydrogen bond between the deprotonated group (benzoate or phenolate) and protonated ring N .Molecular Structure Analysis
The molecular structure of 4-(Dimethylamino)-2-methoxybenzoic acid is characterized by a benzene ring with a dimethylamino group and a methoxy group attached to it . The compound is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .Chemical Reactions Analysis
4-(Dimethylamino)-2-methoxybenzoic acid, like its analog 4-Dimethylaminopyridine (DMAP), is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Scientific Research Applications
1. Photodecomposition Studies
4-(Dimethylamino)-2-methoxybenzoic acid, as a component in sunscreen agents like Padimate O, undergoes photodecomposition. Investigations into the photolysis reactions of compounds like Padimate O provide insights into their chemical behavior under sunlight exposure and their potential impact on health and environment (Roscher et al., 1994).
2. Synthesis and Metabolism Research
Research on the synthesis and metabolism of related compounds like 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate (EDP), which shares a structural similarity with 4-(Dimethylamino)-2-methoxybenzoic acid, helps understand their biological activity and transformation products. This knowledge is crucial for evaluating their safety and efficacy in applications like cosmetics (León et al., 2009).
3. Environmental Impact Analysis
Studies on the environmental impacts of compounds like 4-(Dimethylamino)-2-methoxybenzoic acid, especially when used as UV filters in sunscreens, are significant. They help in understanding how these compounds behave in the environment, their potential for bioaccumulation, and their effects on aquatic life and ecosystems.
4. Synthesis of Derivatives for Medical Applications
Research into the synthesis of derivatives of related compounds, like the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, provides valuable insights. These studies are essential for developing new pharmaceuticals and understanding the pathways for synthesizing complex molecules (Wang Yu, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-(dimethylamino)benzoic acid, interact with targets like the replicase polyprotein 1ab and orf1a polyprotein in sars-cov .
Mode of Action
Compounds with similar structures, such as 4-(dimethylamino)pyridine, are known to be highly versatile nucleophilic catalysts for acylation reactions and esterifications . They can strongly activate nitrogen atoms on their pyridine ring for nucleophilic substitution, significantly catalyzing the acylation of alcohols and amines .
Biochemical Pathways
It is reasonable to assume that, like other similar compounds, it may influence various biochemical reactions, including acylation and esterification processes .
Result of Action
Given its potential role as a catalyst in acylation reactions and esterifications , it may facilitate the formation of various organic compounds, potentially influencing cellular processes.
properties
IUPAC Name |
4-(dimethylamino)-2-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(2)7-4-5-8(10(12)13)9(6-7)14-3/h4-6H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQMYHQYUPTFKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-2-methoxybenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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